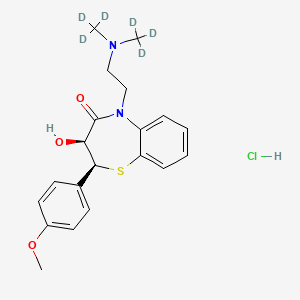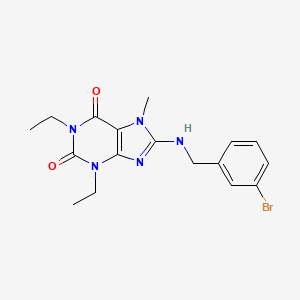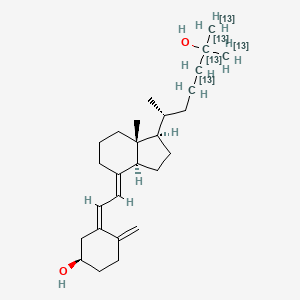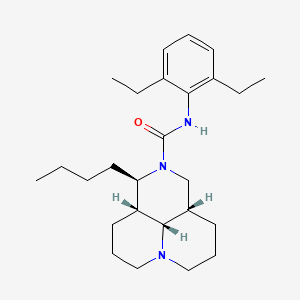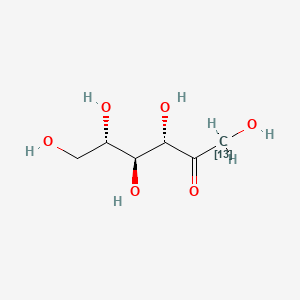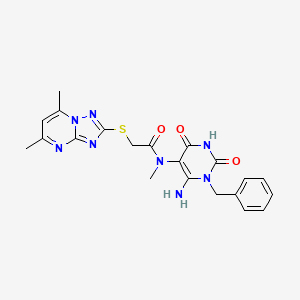
Anti-inflammatory agent 49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 49 is a potent inhibitor of the interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1). This compound is primarily used in the study of diseases caused by mitochondrial dysfunction. It has shown significant potential in reducing mitochondrial fragmentation and improving cell survival under stress conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 49 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts such as zinc chloride and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 49 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 49 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of mitochondrial dysfunction and the role of Drp1-Fis1 interaction in cellular processes.
Biology: The compound is employed in cellular and molecular biology research to investigate mitochondrial dynamics and their impact on cell health.
Medicine: this compound has potential therapeutic applications in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting mitochondrial pathways
Wirkmechanismus
Anti-inflammatory agent 49 exerts its effects by inhibiting the interaction between Drp1 and Fis1, which are crucial for mitochondrial fission. By blocking this interaction, the compound reduces mitochondrial fragmentation, thereby improving mitochondrial function and cell survival. The molecular targets include the GTPase activity of Drp1 and the binding sites on Fis1. This inhibition leads to a decrease in the production of reactive oxygen species and an improvement in cellular energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: These compounds also exhibit anti-inflammatory properties by inhibiting various inflammatory mediators.
Benzofuran Derivatives: Known for their anti-inflammatory and antioxidant activities, these compounds share some functional similarities with Anti-inflammatory agent 49
Uniqueness
This compound is unique due to its specific inhibition of the Drp1-Fis1 interaction, which directly impacts mitochondrial dynamics. This targeted mechanism sets it apart from other anti-inflammatory agents that may have broader or less specific modes of action .
Eigenschaften
CAS-Nummer |
851471-44-8 |
|---|---|
Molekularformel |
C21H22N8O3S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H22N8O3S/c1-12-9-13(2)29-19(23-12)25-20(26-29)33-11-15(30)27(3)16-17(22)28(21(32)24-18(16)31)10-14-7-5-4-6-8-14/h4-9H,10-11,22H2,1-3H3,(H,24,31,32) |
InChI-Schlüssel |
JHYOSGNTLVJJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


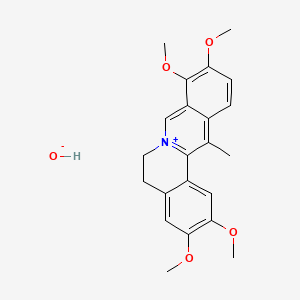





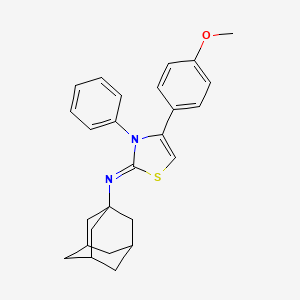
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)

